molecular formula C17H18ClF2N3O4S2 B4581500 N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B4581500
M. Wt: 465.9 g/mol
InChI Key: BNFXENJSBNJGQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, including compounds similar to our compound of interest, involves reactions under controlled conditions. For instance, a synthesis approach might involve the reaction of benzenesulfonyl chloride with aminopiperidine, followed by substitution reactions to introduce various electrophiles, showcasing the versatility in the synthesis of N-substituted acetamides (Khalid et al., 2014). Another method involves the reaction of chlorophenol with N-phenyl dichloroacetamide, indicating the diversity of synthetic routes and the influence of reaction conditions on yield and product characteristics (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by various spectroscopic techniques. For instance, compounds synthesized similar to the chemical of interest are confirmed through IR, EIMS, and (1)H-NMR spectral data, providing insights into the molecular framework and the spatial arrangement of atoms within the molecule (Khalid et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

A study by Fahim and Ismael (2021) on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking to investigate derivatives, including sulfonamides similar in structure to the specified compound, for their antimalarial activity and ADMET properties. These sulfonamides exhibited potent antimalarial activity with favorable ADMET profiles, suggesting their potential application in therapeutic drug development Fahim & Ismael, 2021.

Antibacterial and Enzyme Inhibition Potential

Khalid et al. (2014) synthesized N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated them against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds displayed promising activity, indicating their potential in the development of enzyme inhibitors for treating conditions like Alzheimer's disease Khalid et al., 2014.

Chemical Modification and Characterization

Nafeesa et al. (2017) investigated the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives, demonstrating their antibacterial and anti-enzymatic potential. Such studies underscore the versatility of the compound as a core structure for further modification and evaluation in the quest for new therapeutic agents Nafeesa et al., 2017.

Advanced Materials Development

Tang et al. (2016) developed a chlorine-tolerant nanofiltration membrane by interfacial polymerization involving similar compounds, demonstrating the application of such chemical structures in the creation of advanced materials with specific industrial applications, such as water purification Tang et al., 2016.

Enzyme Inhibitory Properties for Alzheimer's Disease

Hassan et al. (2018) synthesized a new series of multifunctional amides and evaluated their enzyme inhibitory potentials against enzymes relevant to Alzheimer's disease. The study highlights the compound's potential in developing treatments for neurodegenerative disorders Hassan et al., 2018.

properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF2N3O4S2/c18-13-10-12(3-4-14(13)27-17(19)20)21-15(24)11-22-5-7-23(8-6-22)29(25,26)16-2-1-9-28-16/h1-4,9-10,17H,5-8,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFXENJSBNJGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)OC(F)F)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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